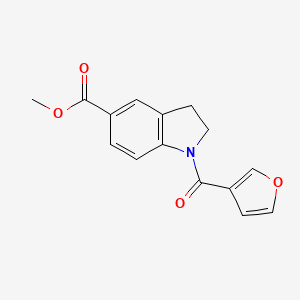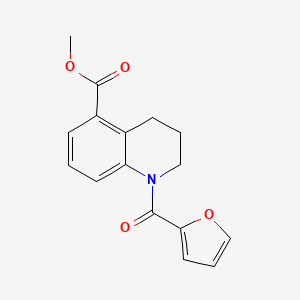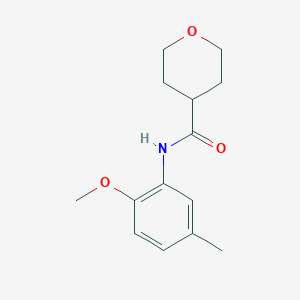
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was first synthesized in the 1990s and has since gained attention for its potential applications in scientific research.
Wirkmechanismus
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide exerts its effects through activation of PPARδ, a nuclear receptor that plays a key role in regulating lipid metabolism and glucose homeostasis. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and glucose uptake, as well as decreased expression of genes involved in lipogenesis and gluconeogenesis.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase fatty acid oxidation, improve insulin sensitivity, and reduce inflammation. It has also been shown to improve cardiovascular function, including reducing blood pressure and improving endothelial function.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has several advantages for use in laboratory experiments. It is highly selective for PPARδ, making it a useful tool for studying the effects of PPARδ activation on various physiological processes. It is also relatively stable and has a long half-life, making it useful for long-term studies. However, it is important to note that N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has not been approved for human use and has not been extensively studied for its potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide. One area of interest is its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease. Another area of interest is its potential use in athletic performance enhancement, although this is a controversial topic and requires further investigation. Additionally, further studies are needed to fully understand the potential toxicity of N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide and its long-term effects on human health.
Synthesemethoden
The synthesis of N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenol with chloroacetyl chloride, followed by the reaction with sodium methoxide and 4-bromo-2-hydroxybenzonitrile. The resulting product is then subjected to further reactions to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on various physiological processes, including lipid metabolism, glucose homeostasis, and inflammation. It has also been investigated for its potential use in the treatment of various diseases, including obesity, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-3-4-13(17-2)12(9-10)15-14(16)11-5-7-18-8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKJRNBUGYJXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)oxane-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![azetidin-1-yl-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]methanone](/img/structure/B7539374.png)
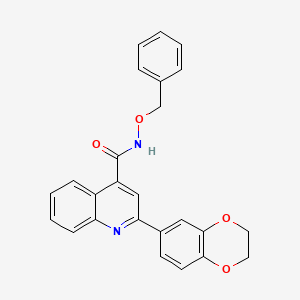

![1-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539391.png)
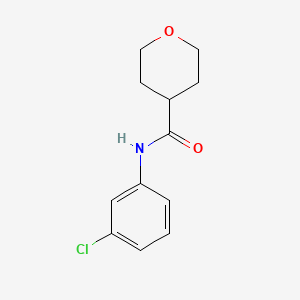

![5-bromo-N-[2-(cyclohexen-1-yl)ethyl]-2-fluorobenzamide](/img/structure/B7539406.png)
![methyl 5-[[1-(4-fluorophenyl)-5-methylpyrazole-4-carbonyl]amino]-1H-indazole-3-carboxylate](/img/structure/B7539414.png)
![N,N,1,9-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B7539427.png)
